4,5-Dihydromedroxyprogesterone acetate

Description

Definitional Framework and Systematic Nomenclature

4,5-Dihydromedroxyprogesterone acetate (B1210297) is systematically identified through various chemical naming conventions and registry numbers, which are crucial for its unambiguous identification in scientific literature and regulatory documentation.

Chemical Abstract Service (CAS) and Pharmacopoeial Synonyms

The Chemical Abstracts Service (CAS) has assigned the registry number 69688-15-9 to 4,5-Dihydromedroxyprogesterone acetate. nih.govresearchgate.neto2hdiscovery.cochembk.comnih.govpharmaffiliates.com This unique identifier is universally recognized in chemical databases and publications.

In addition to its CAS number, the compound is known by several synonyms, largely dictated by its classification within major pharmacopoeias. These pharmacopoeias provide standards for the quality and purity of medicines. In the European Pharmacopoeia (EP), it is officially designated as Medroxyprogesterone Acetate Impurity F . nih.gov The United States Pharmacopeia (USP) refers to it as Medroxyprogesterone Acetate Related Compound A . sigmaaldrich.com

Other chemical synonyms include:

4,5-beta-Dihydromedroxyprogesterone acetate pharmaffiliates.com

6α-Methyl-3,20-dioxo-5β-pregnan-17α-yl acetate nih.gov

(5β,6α)-17-(Acetyloxy)-6-methylpregnane-3,20-dione o2hdiscovery.co

(5β)-4,5-Dihydro Medroxy Progesterone (B1679170) 17-Acetate chembk.com

| Identifier Type | Identifier |

|---|---|

| CAS Number | 69688-15-9 |

| European Pharmacopoeia (EP) Name | Medroxyprogesterone Acetate Impurity F |

| United States Pharmacopeia (USP) Name | Medroxyprogesterone Acetate Related Compound A |

| Systematic Chemical Name | 6α-Methyl-3,20-dioxo-5β-pregnan-17α-yl acetate |

Relationship to Medroxyprogesterone Acetate (MPA) as a Related Substance

This compound is officially recognized as a related substance to Medroxyprogesterone Acetate (MPA) wikipedia.orgpharmaffiliates.com. MPA is a synthetic progestin with a wide range of therapeutic applications, including contraception and hormone replacement therapy. wikipedia.orgnih.gov The term "related substance" in a pharmaceutical context refers to impurities that are structurally similar to the active pharmaceutical ingredient (API). These can arise during the synthesis of the API or through its degradation over time.

The structural similarity between this compound and MPA is found in the core steroid skeleton. The key difference lies in the saturation of the A-ring of the steroid nucleus. In MPA, there is a double bond between the C4 and C5 positions, whereas in this compound, this bond is saturated, meaning it is a dihydrogenated derivative. o2hdiscovery.cochembk.com This seemingly minor structural modification is significant from a chemical and regulatory standpoint, necessitating its monitoring and control in MPA drug products.

| Compound | Key Structural Feature (A-Ring) | Relationship |

|---|---|---|

| Medroxyprogesterone Acetate (MPA) | Double bond between C4 and C5 | Active Pharmaceutical Ingredient |

| This compound | Saturated bond between C4 and C5 | Related Substance/Impurity |

Academic Significance within Steroid Research

The academic significance of this compound is primarily centered on its role as a critical reference standard in the quality control and safety assessment of Medroxyprogesterone Acetate. The presence of impurities in pharmaceutical products is a major concern for regulatory bodies, as they have the potential to affect the efficacy and safety of the drug.

Detailed research has been conducted on the impurities of MPA, including this compound. A notable study involved forced degradation of MPA to identify potential degradation products and assess their toxicological risk using quantitative structure-activity relationship (QSAR) analysis. nih.govresearchgate.netresearchgate.net This research is vital for understanding the stability of MPA under various conditions and for developing analytical methods to detect and quantify any impurities that may form. nih.govresearchgate.net The findings of this particular study suggested that the known impurities of MPA, including this compound, are likely to pose no greater safety risk than MPA itself. nih.govresearchgate.netresearchgate.net

While it is plausible that as a progestin, this compound may exhibit some level of activity at the progesterone receptor, this has not been well-documented in publicly available research. ontosight.ai Therefore, its current academic significance is not defined by its own pharmacological profile but rather by its importance as a marker of purity and stability for Medroxyprogesterone Acetate. The synthesis and characterization of this compound as a reference standard are crucial for ensuring the quality of MPA formulations worldwide.

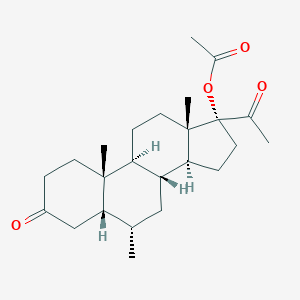

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(5S,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h14,18-21H,6-13H2,1-5H3/t14-,18+,19-,20-,21-,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGYQVQMQZFLHU-ACWFTSFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4([C@H]1CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69688-15-9 | |

| Record name | 4,5-Dihydromedroxyprogesterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069688159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6aplha-Methyl-3,20-dioxopregnan-17-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIHYDROMEDROXYPROGESTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30R4R25OEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Characterization and Stereochemical Aspects of 4,5 Dihydromedroxyprogesterone Acetate

Pregnane (B1235032) Core Architecture and Acetyl Substitution

The fundamental structure of 4,5-Dihydromedroxyprogesterone acetate (B1210297) is the pregnane skeleton. This is a tetracyclic hydrocarbon consisting of three six-membered rings (A, B, and C) and one five-membered ring (D), which are fused together. wikipedia.org This core, known as cyclopentanoperhydrophenanthrene, is a defining feature of all steroids. wikipedia.org In pregnane-class steroids, there are typically methyl groups at carbon positions C-10 and C-13, and a two-carbon side chain at C-17. wikipedia.org

In the case of 4,5-Dihydromedroxyprogesterone acetate, this basic pregnane structure is modified in several key ways. The molecule features a methyl group at the C-6 position. A significant modification is the presence of an acetyl group (a two-carbon chain) at the C-17 position. Furthermore, an acetate group is attached to the C-17 position, a common feature in many synthetic steroids that can influence their biological activity. wikipedia.org

Stereochemical Configuration at C-4 and C-5: The 5β,6α Orientation

The stereochemistry of this compound is critical to its three-dimensional shape and is specified by the 5β and 6α notations. These refer to the spatial orientation of substituents at the C-5 and C-6 positions of the steroid's A and B rings. slideshare.net

The "6α" notation specifies the orientation of the methyl group at the C-6 position. researchgate.net In steroid nomenclature, "α" denotes that the substituent is positioned below the plane of the ring system. slideshare.net Therefore, the methyl group at C-6 in this compound projects downwards from the main plane of the molecule. This specific stereochemical arrangement at both C-5 and C-6 is a defining structural characteristic of this compound.

| Position | Designation | Description | Source |

|---|---|---|---|

| C-5 | 5β | Hydrogen atom is above the plane of the ring system, leading to a cis-fused A/B ring junction. | nih.gov |

| C-6 | 6α | Methyl group is below the plane of the ring system. | researchgate.net |

Formation Pathways and Environmental Transformation of 4,5 Dihydromedroxyprogesterone Acetate

Chemical Degradation Routes Leading to 4,5-Dihydromedroxyprogesterone Acetate (B1210297) as an Impurity

Forced degradation studies are instrumental in elucidating the potential pathways through which impurities such as 4,5-dihydromedroxyprogesterone acetate are formed. These studies involve subjecting the parent compound, medroxyprogesterone acetate, to a variety of stress conditions that exceed those it would typically encounter during its shelf life. Such conditions include exposure to acidic, basic, oxidative, photolytic, and thermal stress.

Research has demonstrated that medroxyprogesterone acetate degrades under several of these stress conditions, leading to the formation of various impurities. nih.govsimulations-plus.comresearchgate.netresearchgate.netnih.gov Among the identified degradation products is this compound, designated as Impurity F in some studies. nih.gov The extent and rate of impurity formation are dependent on the specific stressor applied.

| Degradation Condition | Observed Formation of this compound | Relative Generation of Impurities |

|---|---|---|

| Acidic | Observed | Significant generation of impurities |

| Basic | Observed | Highest generation of impurities |

| Oxidative | Observed | Significant generation of impurities |

| Photolytic | Observed | Moderate generation of impurities |

| Thermal | Minimal to none | Least generation of impurities |

Under acidic conditions, medroxyprogesterone acetate has been shown to degrade, leading to the formation of several impurities, including this compound. nih.govresearchgate.net While the precise mechanism for the formation of this specific impurity under acidic stress is not extensively detailed in the available literature, it is understood that acid-catalyzed reactions can impact the stability of the α,β-unsaturated ketone system present in the A-ring of the medroxyprogesterone acetate molecule. This could potentially involve reactions that lead to the saturation of the C4-C5 double bond, resulting in the formation of the dihydro- derivative.

Oxidative stress is another condition that can lead to the degradation of medroxyprogesterone acetate and the formation of this compound. nih.govresearchgate.net The presence of oxidizing agents can initiate a cascade of reactions. While the specific mechanism for the formation of the dihydro- product through oxidation is not fully elucidated, it is plausible that oxidative processes could indirectly lead to the saturation of the double bond in the A-ring.

Photolytic degradation, or degradation upon exposure to light, has also been identified as a pathway for the formation of impurities from medroxyprogesterone acetate, including this compound. nih.govsimulations-plus.comresearchgate.netnih.gov In contrast, thermal stress appears to have a less significant impact on the formation of this particular impurity, with studies indicating that exposure to heat generates fewer degradation products compared to other stress conditions. nih.govsimulations-plus.comresearchgate.netnih.gov

Environmental Biotransformation and Fate

The environmental fate of pharmaceuticals like medroxyprogesterone acetate is a growing area of concern. When these compounds enter aquatic systems, they can undergo various transformation processes, including microbial degradation.

The biotransformation of steroid hormones in aquatic environments by microorganisms is a known phenomenon. While specific studies detailing the microbial degradation of medroxyprogesterone acetate to this compound in aquatic systems are limited, the potential for such transformations exists. Microorganisms possess a diverse array of enzymes capable of modifying the structure of complex organic molecules. It is conceivable that certain microbial enzymatic systems could catalyze the reduction of the C4-C5 double bond in the A-ring of medroxyprogesterone acetate, leading to the formation of this compound. However, further research is needed to confirm and characterize these specific microbial degradation pathways.

Identification of Transformation Products via ∆4-Hydrogenation

The formation of this compound occurs through the enzymatic reduction of the double bond between carbons 4 and 5 (∆4) in the A-ring of the parent compound, medroxyprogesterone acetate (MPA). This biocatalytic process, known as ∆4-hydrogenation, is a critical step in the metabolism and transformation of MPA. The primary enzymes responsible for this reaction are steroid 5α-reductase and 5β-reductase, which lead to the formation of two stereoisomers: 5α-dihydromedroxyprogesterone acetate and 5β-dihydromedroxyprogesterone acetate, respectively. The 5β isomer is also recognized as Medroxyprogesterone Acetate Impurity F in pharmaceutical contexts.

Forced degradation studies, which subject medroxyprogesterone acetate to various stress conditions such as acid, base, oxidation, light, and heat, have been conducted to understand its stability and degradation pathways. Interestingly, these studies have shown that this compound (Impurity F) is not typically formed under these abiotic conditions, suggesting that its primary formation pathway is enzymatic. nih.govnih.gov

While comprehensive studies detailing all transformation products of MPA specifically via enzymatic ∆4-hydrogenation are limited, research on the metabolism of MPA in biological systems provides insights into the potential downstream products. Following the initial hydrogenation, further enzymatic modifications can occur, including hydroxylation at various positions on the steroid nucleus.

Table 1: Potential Transformation Products of Medroxyprogesterone Acetate via ∆4-Hydrogenation and Subsequent Metabolism

| Compound Name | Formation Pathway | Key Enzymes Involved |

| 5α-Dihydromedroxyprogesterone acetate | ∆4-Hydrogenation of Medroxyprogesterone Acetate | Steroid 5α-reductase |

| 5β-Dihydromedroxyprogesterone acetate | ∆4-Hydrogenation of Medroxyprogesterone Acetate | Steroid 5β-reductase |

| Hydroxylated Dihydromedroxyprogesterone Acetate Metabolites | Hydroxylation of 5α/5β-Dihydromedroxyprogesterone Acetate | Cytochrome P450 monooxygenases |

This table is illustrative of potential pathways based on known steroid metabolism and may not represent all identified transformation products.

Structure-Stability Relationships in Enzymatic Degradation

The enzymatic degradation and stability of this compound are intrinsically linked to its chemical structure, particularly the saturation of the A-ring resulting from the ∆4-hydrogenation. The absence of the α,β-unsaturated carbonyl group in the A-ring, a feature of the parent MPA, significantly alters the molecule's electronic and conformational properties, thereby influencing its susceptibility to enzymatic attack.

The saturation of the C4-C5 double bond in this compound removes the planarity of the A-ring, leading to a more flexible three-dimensional structure. This conformational change can affect how the molecule binds to the active sites of metabolizing enzymes. For instance, the presence of the α,β-unsaturated carbonyl system in MPA is a structural alert for potential genotoxic carcinogenicity. nih.gov The reduction of this double bond to form this compound eliminates this specific structural alert. nih.gov

The stability of this compound in the presence of degradative enzymes is also influenced by the stereochemistry of the A/B ring junction (5α or 5β). The different spatial arrangements of the 5α (trans-fused) and 5β (cis-fused) isomers can result in differential rates of metabolism by hydroxysteroid dehydrogenases and other enzymes involved in steroid catabolism.

Studies on the effect of medroxyprogesterone acetate on steroid reductases have shown varied results. In rat liver, MPA administration was found to decrease the activity of 5α-reductase. Conversely, another study focusing on skin 5α-reductase activity indicated that MPA did not have an inhibitory effect. These findings suggest that the enzymatic conversion of MPA to its dihydrogenated metabolites can be tissue-specific and depend on the specific isozyme present.

Molecular and Cellular Activity of 4,5 Dihydromedroxyprogesterone Acetate: Preclinical Investigations

Steroid Receptor Interactions and Ligand Binding Affinities

The interaction of progestins with various steroid receptors is a key determinant of their biological activity. While direct binding studies for 4,5-Dihydromedroxyprogesterone acetate (B1210297) are not available, the binding profile of its parent compound, Medroxyprogesterone Acetate (MPA), has been characterized.

Progesterone (B1679170) Receptor Ligand Activity

Medroxyprogesterone acetate is a potent agonist of the progesterone receptor (PR). Studies in estrogen receptor-positive breast cancer cells have demonstrated that the transcriptional effects of MPA are predominantly mediated through the progesterone receptor nih.gov. The progestational activity of MPA is evident in its ability to regulate gene expression in a manner similar to progesterone nih.gov. In vitro studies have shown that the immunomodulatory effects of MPA, such as the enhancement of antibody production, are mediated through its interaction with the progesterone receptor and can be counteracted by PR antagonists nih.gov.

Glucocorticoid Receptor Binding Potential

In addition to its high affinity for the progesterone receptor, Medroxyprogesterone Acetate (MPA) also exhibits significant binding to the glucocorticoid receptor (GR). Studies have shown that MPA can bind to the GR and elicit glucocorticoid-like effects nih.govnih.gov. In human mononuclear leukocytes, MPA displayed considerable binding affinity for the glucocorticoid receptor nih.gov. This interaction can lead to the transcriptional regulation of genes that are typically responsive to glucocorticoids nih.gov. The binding of MPA to the GR is thought to be responsible for some of its side effects nih.gov.

| Compound | Receptor | Relative Binding Affinity (%) | Reference |

| Dexamethasone | Glucocorticoid Receptor | 100 | nih.gov |

| Megestrol Acetate | Glucocorticoid Receptor | 46 | nih.gov |

| Medroxyprogesterone Acetate | Glucocorticoid Receptor | 42 | nih.gov |

| Cortisol | Glucocorticoid Receptor | 25 | nih.gov |

Modulation of Endogenous Steroidogenesis Pathways

Synthetic progestins can influence the synthesis of endogenous steroids by interacting with key enzymes in the steroidogenesis pathway. The effects of Medroxyprogesterone Acetate (MPA) on these pathways have been a subject of investigation.

Effects on 3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSDII)

Information regarding the direct effects of 4,5-Dihydromedroxyprogesterone acetate on 3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSDII) is not available in the reviewed literature. However, it is known that some synthetic progestins can inhibit this enzyme.

Absence of Direct Action on P450c17 in Human Systems

There is no direct evidence from the reviewed preclinical studies to suggest that this compound has a direct action on cytochrome P450c17 (17α-hydroxylase/17,20-lyase) in human systems. P450c17 is a crucial enzyme in the biosynthesis of androgens and glucocorticoids nih.govuniprot.org. While the parent compound, MPA, is known to interact with various components of the endocrine system, specific inhibitory or activating effects on P450c17 have not been a prominent finding in the available literature.

Immunomodulatory Effects and Cellular Signaling Pathways (In Vitro Models)

Medroxyprogesterone Acetate (MPA) has been shown to exert immunomodulatory effects in various in vitro models. These effects are often mediated through its interaction with steroid receptors on immune cells, leading to alterations in cellular signaling and function.

In vitro studies using splenocytes, bone marrow cells, and lymph node cells from immunized mice have demonstrated that low concentrations of MPA can significantly enhance the production of specific immunoglobulin G (IgG) antibodies nih.gov. This effect was found to be mediated through the progesterone receptor, as it could be blocked by PR antagonists nih.gov. Furthermore, MPA has been observed to have a negative effect on apoptosis in peripheral blood mononuclear cells (PBMCs) at certain concentrations, suggesting a potential role in modulating immune cell survival nih.gov. The glucocorticoid-like effects of MPA, mediated through the GR, can also contribute to its immunomodulatory profile by influencing lymphocyte functions nih.gov.

| Cell Type | Effect of Medroxyprogesterone Acetate | Receptor Involved | Reference |

| Mouse Splenocytes, Bone Marrow Cells, Lymph Node Cells | Enhanced IgG production | Progesterone Receptor | nih.gov |

| Human Peripheral Blood Mononuclear Cells | Negative effect on apoptosis | Not specified | nih.gov |

| Human Mononuclear Leukocytes | Inhibition of proliferative responses to T-cell mitogens | Glucocorticoid Receptor | nih.gov |

| Human Mononuclear Leukocytes | Enhanced accumulation of immunoglobulin-secreting cells | Glucocorticoid Receptor | nih.gov |

Influence on T-Helper Cell Subpopulations (e.g., Th1, Th17, Th22)

Medroxyprogesterone acetate (MPA) has been shown to exert a significant influence on the differentiation and function of various T-helper (Th) cell subpopulations. nih.govnih.gov T-helper cells are crucial orchestrators of the adaptive immune response, and their subsets, such as Th1, Th17, and Th22 cells, have distinct roles in immunity. nih.govresearchgate.netbio-rad-antibodies.comimmunopaedia.org.zawikipedia.org

Preclinical investigations indicate that MPA directly impacts these cells. Specifically, MPA has been found to decrease Th1 and Th17 responses. nih.govnih.gov Th1 cells are primarily involved in cell-mediated immunity against intracellular pathogens like viruses and bacteria, while Th17 cells play a role in defending against extracellular bacteria and fungi. nih.govnih.govbio-rad-antibodies.com In contrast, MPA treatment leads to an increase in Th22 responses. nih.govnih.gov Th22 cells are involved in tissue repair and remodeling and contribute to host defense at epithelial surfaces. nih.gov

The modulatory effects of MPA on these T-cell subsets suggest its potential to alter the nature of an immune response, potentially affecting susceptibility to various infections and inflammatory conditions. nih.govnih.gov

Table 1: Effect of Medroxyprogesterone Acetate on T-Helper Cell Subpopulations

| T-Helper Cell Subpopulation | Primary Function | Effect of MPA |

|---|---|---|

| Th1 | Cell-mediated immunity against intracellular pathogens. bio-rad-antibodies.com | Decrease in response. nih.govnih.gov |

| Th17 | Host defense against extracellular bacteria and fungi. bio-rad-antibodies.com | Decrease in response. nih.govnih.gov |

| Th22 | Tissue repair and remodeling, host defense at skin. nih.gov | Increase in response. nih.govnih.gov |

Impact on Cytokine Production and Transcriptional Regulation (e.g., AHR, T-bet, RORC)

The influence of Medroxyprogesterone acetate (MPA) on T-helper cell populations is mediated through its impact on cytokine production and the expression of key transcription factors that govern the differentiation of these cells. nih.govnih.gov

Studies have demonstrated that MPA decreases the production and mRNA expression of several key cytokines. These include Interferon-gamma (IFN-γ), a signature cytokine of Th1 cells, as well as Interleukin-5 (IL-5) and Interleukin-13 (IL-13), which are associated with Th2 responses. nih.govnih.gov Furthermore, MPA reduces the production of IL-17A, the characteristic cytokine of Th17 cells. nih.govnih.gov Conversely, MPA treatment increases the production and mRNA expression of IL-22 by Th22 cell clones, while it decreases IL-22 production by Th17 cells. nih.govnih.gov

This modulation of cytokine profiles is linked to MPA's effect on critical transcription factors. MPA was found to decrease the expression of T-bet (a master regulator for Th1 cells) and RORC (a master regulator for Th17 cells). nih.govnih.gov The inhibition of RORC by MPA in Th17 cells appears to be a key mechanism for the reduced Th17 response. nih.govnih.gov In contrast, MPA increases the expression of the Aryl Hydrocarbon Receptor (AHR) and T-bet in Th22 cells. nih.govnih.gov The upregulation of AHR is particularly significant, as this transcription factor is known to regulate the expansion of IL-22-producing cells. nih.gov

Table 2: Impact of Medroxyprogesterone Acetate on Cytokines and Transcription Factors

| Molecule | Type | Associated Cell Type(s) | Effect of MPA |

|---|---|---|---|

| IFN-γ | Cytokine | Th1 | Decrease in production and mRNA expression. nih.govnih.gov |

| IL-5 | Cytokine | Th2 | Decrease in production and mRNA expression. nih.govnih.gov |

| IL-13 | Cytokine | Th2 | Decrease in production and mRNA expression. nih.govnih.gov |

| IL-17A | Cytokine | Th17 | Decrease in production and mRNA expression. nih.govnih.gov |

| IL-22 | Cytokine | Th22, Th17 | Increase in production and mRNA expression by Th22 cells; Decrease in production by Th17 cells. nih.govnih.gov |

| T-bet | Transcription Factor | Th1, Th22 | Decrease in overall expression; Increase in expression within Th22 clones. nih.govnih.gov |

| RORC | Transcription Factor | Th17 | Decrease in expression. nih.govnih.gov |

| AHR | Transcription Factor | Th22 | Increase in mRNA expression in Th22 clones. nih.govnih.gov |

Implications for Hormone-Dependent Cellular Processes (e.g., Endometrial Responsiveness, Gonadotropin Suppression)

Medroxyprogesterone acetate (MPA) has significant implications for hormone-dependent cellular processes, most notably in its effects on the endometrium and its ability to suppress gonadotropin secretion.

Gonadotropin Suppression: MPA effectively suppresses the secretion of pituitary gonadotropins, specifically luteinizing hormone (LH). nih.govnih.govmedscape.com This action is utilized in assisted reproductive technologies to prevent a premature LH surge during controlled ovarian stimulation. nih.govnih.gov Studies have shown that MPA is a viable and effective alternative to gonadotropin-releasing hormone (GnRH) antagonists for this purpose. nih.govnih.gov By inhibiting the secretion of gonadotropins, MPA prevents premature ovulation, allowing for the controlled maturation of ovarian follicles. medscape.com This suppressive effect on the hypothalamic-pituitary-gonadal axis is a key component of its mechanism in various therapeutic applications. droracle.ai

Table 3: Summary of Implications for Hormone-Dependent Processes

| Cellular Process | Application | Observed Effect of MPA |

|---|---|---|

| Endometrial Responsiveness | Treatment of Endometrial Hyperplasia | Promotes regression of hyperplastic tissue. journalrbgo.org |

| Treatment of Endometrial Carcinoma | Induces complete or partial response in a subset of patients. nih.govhjog.org | |

| Gonadotropin Suppression | Prevention of Premature LH Surge in IVF | Effectively suppresses LH levels, comparable to GnRH antagonists. nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Medroxyprogesterone acetate (MPA) |

| Interferon-gamma (IFN-γ) |

| Interleukin-5 (IL-5) |

| Interleukin-13 (IL-13) |

| Interleukin-17A (IL-17A) |

| Interleukin-22 (IL-22) |

| Leuprolide |

| Histrelin |

| Triptorelin |

Advanced Analytical Methodologies for the Detection and Quantification of 4,5 Dihydromedroxyprogesterone Acetate

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) with Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) Approaches

High-Performance Liquid Chromatography (HPLC) is the predominant separation technique for the analysis of MPA and its related compounds, including 4,5-Dihydromedroxyprogesterone acetate (B1210297). Both reversed-phase and normal-phase approaches have been utilized.

Reversed-Phase HPLC (RP-HPLC) is the most common method due to its versatility and stability. These methods typically employ a nonpolar stationary phase (like C18) and a polar mobile phase. Several stability-indicating RP-HPLC methods have been developed to separate MPA from its degradation products and impurities. nih.govsu.ac.th For instance, a method developed for MPA in bulk drug and injectable suspensions used a Hichrom C18 column with an isocratic mobile phase of methanol and a 0.020 M acetate buffer (pH 5) at a 65:35 (v/v) ratio, with detection at 245 nm. nih.govsu.ac.th Another study on forced degradation of MPA injectables utilized an Agilent ZORBAX SB-C18 column with a gradient mobile phase to achieve enhanced resolution of impurities. The detection is commonly performed using a diode array detector (DAD) set at approximately 254 nm.

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase and a nonpolar mobile phase. While less common for impurity profiling in modern literature, an NP-HPLC assay is noted in the United States Pharmacopeia (USP) for the analysis of MPA in injectable suspensions. nih.govnih.gov This approach is often more time-consuming as it may require sample extraction prior to the chromatographic injection. nih.govnih.gov

| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 |

|---|---|---|

| Column | Hichrom C18 (150 mm x 4.6 mm, 5 µm) nih.gov | Agilent ZORBAX SB-C18 (250 mm x 3.0 mm, 5 µm) |

| Mobile Phase | Isocratic: Methanol: 0.020 M Acetate Buffer (pH 5) (65:35, v/v) nih.gov | Gradient: Water, Acetonitrile (B52724), and Tetrahydrofuran |

| Flow Rate | Not Specified | 0.9 mL/min |

| Detection | Photodiode Array (PDA) at 245 nm nih.gov | Diode Array Detector (DAD) at 254 nm |

| Column Temperature | Not Specified | 60 °C |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), represents an older but highly sensitive technique for the analysis of steroids like MPA and its derivatives. Due to the low volatility of these compounds, derivatization is a necessary step to convert them into thermally stable products suitable for GC analysis. researchgate.net

A published GC-MS method for MPA in human serum involves extraction of the analyte from the serum, followed by derivatization to form 3-enol trifluoroacyl esters. These derivatives are then analyzed by GC-MS. While GC-MS offers high specificity, it is often considered a low-throughput and labor-intensive method compared to modern LC-MS techniques, due to the extensive sample preparation and longer run times. researchgate.netnih.gov

Mass Spectrometric Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of 4,5-Dihydromedroxyprogesterone acetate. It is almost always coupled with a chromatographic separation step.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the gold standard for both the quantification and identification of MPA and its related substances in various matrices, including pharmaceutical formulations and biological fluids. These techniques are noted for being significantly less labor-intensive than GC-MS methods. nih.gov

In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM), providing exceptional specificity and sensitivity. researchgate.net Various ionization techniques have been employed, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov One study details an LC-MS/MS method using an ESI source in alternating polarity mode to characterize impurities from forced degradation studies. Another method for MPA in human serum utilized an APCI source in positive mode. nih.gov

| Parameter | LC-MS/MS Method Details |

|---|---|

| Mass Spectrometer | Ion Trap or Triple Quadrupole nih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov |

| Polarity | Positive or Alternating nih.gov |

| Scan Mode | Full Scan (for identification), SRM/MRM (for quantification) researchgate.net |

| Capillary Voltage | ~3500 V |

| Dry Temperature | ~350 °C |

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the definitive identification of unknown compounds. While tandem MS is excellent for quantifying known analytes, HRMS provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of a compound's elemental composition. For an impurity like this compound, HRMS can unequivocally confirm its molecular formula (C₂₄H₃₆O₄) by providing an exact mass measurement, distinguishing it from other potential impurities with the same nominal mass. nih.gov This capability is particularly valuable in forced degradation studies or when characterizing novel process impurities, as it provides a higher degree of confidence in the structural elucidation of unknown peaks. pharmacopeia.cn

Development and Application of Reference Standards in Analytical Validation

The availability and use of well-characterized reference standards are critical for the validation of any analytical method. For this compound, official reference materials are available from major pharmacopeias, which is essential for accurate identification and quantification.

The compound is officially designated as "Medroxyprogesterone Acetate Related Compound A" by the United States Pharmacopeia (USP) and as "Medroxyprogesterone Acetate Impurity F" by the European Pharmacopoeia (EP). nih.govresearchgate.net Certified reference standards for this compound are commercially available and are used for several key validation purposes: researchgate.net

Peak Identification: To confirm the identity of the peak corresponding to this compound in a chromatogram by comparing its retention time to that of the standard. researchgate.net

System Suitability: As part of a mixture of impurities to ensure the chromatographic system can adequately separate the main compound from all its specified impurities. researchgate.net

Quantification: To create calibration curves for the accurate determination of the impurity's concentration in a test sample.

Method Specificity: To demonstrate that the analytical method can distinguish between the analyte of interest and other closely related structures.

The European Directorate for the Quality of Medicines and Healthcare (EDQM) and the USP provide reference standards of MPA containing specified impurities, including Impurity F, for system suitability and peak identification purposes. researchgate.net

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound, the key validation parameters, as stipulated by international guidelines, include selectivity, linearity, accuracy, and precision. These parameters collectively demonstrate the reliability and robustness of the analytical procedure. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of medroxyprogesterone acetate and its related compounds, including this compound nih.govsu.ac.th.

Selectivity, or specificity, is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample. In the analysis of this compound, the method must be able to resolve this impurity from the active pharmaceutical ingredient (API), medroxyprogesterone acetate, as well as from other potential impurities and degradation products su.ac.th.

Forced degradation studies are often performed to demonstrate the selectivity of a stability-indicating method. In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method is then used to analyze these stressed samples to ensure that the peak corresponding to this compound is well-resolved from any degradants and from the main compound. A resolution factor of greater than 2 between adjacent peaks is generally considered acceptable.

Table 1: Representative Selectivity Data for an HPLC Method

| Potential Interferent | Retention Time (min) | Resolution from this compound |

| Medroxyprogesterone acetate | 10.5 | > 2.0 |

| Impurity A | 8.2 | > 2.0 |

| Impurity B | 9.1 | > 2.0 |

| Degradation Product 1 (from acid hydrolysis) | 7.5 | > 2.0 |

| Degradation Product 2 (from base hydrolysis) | 6.8 | > 2.0 |

Note: The data in this table is illustrative and represents typical results for a well-resolved HPLC method for a pharmaceutical impurity.

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The linearity of the method for this compound is typically established by analyzing a series of solutions with known concentrations of the impurity. A calibration curve is then constructed by plotting the peak area response against the concentration.

The relationship between concentration and response is evaluated using linear regression analysis. A correlation coefficient (r²) close to 1.000 indicates a strong linear relationship. The range of linearity should cover the expected concentration of the impurity in the test samples, which is often from the reporting threshold to a level above the specification limit.

Table 2: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.5 | 15020 |

| 1.0 | 30150 |

| 2.5 | 75400 |

| 5.0 | 150850 |

| 7.5 | 226300 |

| Linear Regression Analysis | |

| Slope | 30100 |

| Intercept | 105 |

| Correlation Coefficient (r²) | 0.9998 |

Note: This table presents hypothetical data to illustrate the linearity of an analytical method for a pharmaceutical impurity.

Accuracy is the measure of the closeness of the experimental value to the true or accepted value. For the quantification of this compound, accuracy is typically determined by performing recovery studies. This involves spiking a placebo or a sample matrix with a known amount of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

The samples are then analyzed, and the percentage recovery of the added impurity is calculated. The acceptance criteria for accuracy are generally within the range of 98% to 102% recovery.

Table 3: Representative Accuracy (Recovery) Data

| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 80 | 4.0 | 3.95 | 98.8 |

| 100 | 5.0 | 5.05 | 101.0 |

| 120 | 6.0 | 5.92 | 98.7 |

| Mean Recovery (%) | 99.5 |

Note: The data provided is for illustrative purposes, representing typical recovery results in a method validation for a related substance.

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay precision) : This is the precision of the method over a short interval of time with the same analyst and equipment. It is typically assessed by performing a minimum of six replicate determinations at 100% of the test concentration. The relative standard deviation (RSD) of the results should be within an acceptable limit, often not more than 5% for impurities.

Intermediate Precision (Inter-assay precision) : This demonstrates the reliability of the method when used by different analysts, on different days, and with different equipment within the same laboratory. The RSD of the combined results from the repeatability and intermediate precision studies should also meet the acceptance criteria.

Table 4: Illustrative Precision Data for this compound

| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | % RSD |

| Repeatability (Peak Area) | 151000 | 150500 | 152000 | 149800 | 151200 | 150700 | 150867 | 0.5% |

| Intermediate Precision (Analyst 1 vs. Analyst 2) | ||||||||

| Analyst 1 Mean Area | 150867 | |||||||

| Analyst 2 Mean Area | 151500 | |||||||

| Overall Mean | 151184 | |||||||

| Overall % RSD | 0.8% |

Note: This table contains hypothetical data to demonstrate the precision of an analytical method for a pharmaceutical impurity.

Research Applications and Impurity Profiling of 4,5 Dihydromedroxyprogesterone Acetate

Role in Pharmaceutical Impurity Profiling and Quality Control Research for Medroxyprogesterone Acetate (B1210297) Formulations

The primary role of 4,5-Dihydromedroxyprogesterone acetate in a research context is as a reference standard for the quality control of Medroxyprogesterone Acetate (MPA). nih.gov Designated as "Medroxyprogesterone Acetate EP Impurity F" by the European Pharmacopoeia and "Medroxyprogesterone Acetate USP Related Compound A," it serves as a critical marker for ensuring the purity and stability of MPA formulations. o2hdiscovery.cocymitquimica.com

International Chemical Reference Substances for Impurity F are used to verify the suitability of analytical systems for tests described in official monographs, such as those in The International Pharmacopoeia. edqm.eu These reference standards are essential for both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) methods designed to identify and control impurities in MPA injections and the active pharmaceutical ingredient (API). edqm.eu

A key area of research is in forced degradation studies, where MPA drug products are exposed to harsh conditions like acid, base, light, heat, and oxidation to understand potential degradation pathways and the formation of impurities. nih.govresearchgate.net In one comprehensive study involving four different MPA injectable products, this compound (Impurity F) was notably not observed in any of the finished product samples, including the control samples or those subjected to the various forced degradation conditions. researchgate.netresearchgate.net This finding suggests that under the tested stress conditions, this compound is not a significant degradation product, reinforcing its status primarily as a process-related impurity from the synthesis of MPA.

| Stress Condition | Observed Impurities | Detection of this compound (Impurity F) |

|---|---|---|

| Acidic Hydrolysis | Impurities A, B, D | Not Observed |

| Basic Hydrolysis | Impurities A, B, I | Not Observed |

| Oxidative Stress | Impurity I | Not Observed |

| Photolytic Stress | Impurity G | Not Observed |

| Thermal Stress | Minimal impurity generation | Not Observed |

Data sourced from forced degradation studies on MPA injectable products. nih.govresearchgate.netresearchgate.net

Method Development and Validation for Related Substances Analysis in Active Pharmaceutical Ingredients (APIs) and Finished Products

Significant research has been dedicated to developing and validating robust analytical methods to detect and quantify this compound and other related substances in MPA. These methods are crucial for quality control laboratories to ensure that the levels of impurities in both the API and finished pharmaceutical products remain within regulatory limits. ontosight.ai

High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. nih.gov Research studies focus on creating stability-indicating HPLC methods that can separate the main compound (MPA) from all potential impurities and degradation products. nih.gov The development of such a method involves optimizing various chromatographic parameters.

Key aspects of method development and validation include:

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including other impurities and excipients. Forced degradation studies are used to demonstrate that degradation peaks are well-separated from the main MPA peak. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For example, a validated method demonstrated linearity in a range of 60% to 140% of the test concentration, with a high goodness of fit (R²) of 0.9999. nih.gov

Accuracy and Precision: Accuracy is determined by analyzing samples with known concentrations (e.g., spiked placebos) at different levels, while precision measures the closeness of agreement among a series of measurements. nih.gov

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. researchgate.net

More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are also used, particularly in research settings, for the structural characterization of observed impurities. nih.govnih.gov These methods offer higher sensitivity and specificity compared to standard HPLC with UV detection. nih.gov

| Parameter | Specification/Condition |

|---|---|

| Stationary Phase | Reverse-phase C18 column |

| Mobile Phase | Mixture of 60% acetonitrile (B52724) and 40% potassium dihydrogen phosphate (B84403) buffer |

| Detection | UV at 254 nm |

| Flow Rate | ~1 mL/minute |

| Linearity Range | 60% to 140% of test concentration |

| Correlation Coefficient (R²) | > 0.999 |

This table represents typical parameters from validated HPLC methods for MPA and its related substances. nih.govuspbpep.com

Quantitative Structure-Activity Relationship (QSAR) Analysis as a Research Tool for Impurity Evaluation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the physicochemical, biological, and toxicological properties of chemicals based on their molecular structures. unicamp.brwikipedia.org In pharmaceutical research, QSAR is a valuable tool for assessing the potential safety and toxicity risks of impurities when experimental data is not available, a common situation for low-level contaminants. nih.govnih.gov This approach is recommended by regulatory bodies like the International Council for Harmonisation (ICH) under its M7 guideline for the assessment of mutagenic impurities. wikipedia.orgnih.gov

In the context of Medroxyprogesterone Acetate, QSAR analysis has been applied to its known impurities, including by extension this compound, to evaluate potential safety risks without conducting extensive and costly toxicological experiments. nih.govresearchgate.net

One major study conducted QSAR analysis on MPA and its known impurities to predict various toxicity endpoints. nih.govresearchgate.net The research found that the known impurities for MPA were apparently no more of a safety risk than the parent compound itself. nih.govresearchgate.net This type of in silico analysis provides a high degree of assurance to regulatory bodies and the public regarding the safety of approved pharmaceutical products, even with the presence of trace-level impurities. researchgate.net

| QSAR Application | Research Finding/Conclusion |

|---|---|

| Toxicity Risk Prediction | Used to predict potential safety and toxicity risks when experimental data are unavailable. |

| Endpoint Analysis | Assesses various toxicological endpoints such as mutagenicity, carcinogenicity, and reproductive toxicity. |

| Comparative Risk Assessment | QSAR analysis found that known MPA impurities are apparently no more of a safety risk than MPA itself. |

| Regulatory Support | Provides a rapid, cost-effective screening capability to support regulatory decision-making. |

Findings are based on studies implementing QSAR for the evaluation of MPA impurities. nih.govresearchgate.net

Utilization in Experimental Models for Studying Progestin-Mediated Biological Phenomena

While this compound is almost exclusively discussed in the scientific literature as a pharmaceutical impurity, its chemical structure suggests it is a synthetic progestin closely related to MPA. ontosight.ai As a progestin, it is expected to exhibit some level of activity on the progesterone (B1679170) receptor. ontosight.ai

However, its specific potency, efficacy, and pharmacological profile compared to its parent compound are not well-documented in publicly available research. ontosight.ai Consequently, its utilization as a primary research tool in experimental models to study progestin-mediated biological phenomena, such as receptor binding affinity, downstream gene regulation, or its effects on endometrial tissue, is not widely reported. Research has overwhelmingly focused on its analytical detection and toxicological assessment as an impurity rather than on exploring its potential biological activities as an independent agent.

Q & A

Q. What experimental designs mitigate environmental risks during large-scale synthesis of this compound?

- Methodological Answer : Implement green chemistry principles (e.g., solvent recycling, catalytic reactions) and conduct ecotoxicology assessments (e.g., Daphnia magna acute toxicity). Use spill containment protocols (e.g., diatomite absorption, alcohol decontamination) to prevent soil/water contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.